molecular formula C11H12ClNO4S B8279430 2-(Morpholinosulfonyl)benzoyl chloride

2-(Morpholinosulfonyl)benzoyl chloride

Cat. No.: B8279430
M. Wt: 289.74 g/mol
InChI Key: XZWZHVBCLYWAJB-UHFFFAOYSA-N
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Description

2-(Morpholinosulfonyl)benzoyl chloride (CAS: 918812-18-7) is a specialized benzoyl chloride derivative with the molecular formula C₁₁H₁₇ClN₂O₃S and a molecular weight of 292.778 g/mol . Its structure features a benzoyl chloride core substituted at the 2-position with a morpholinosulfonyl group (–SO₂–morpholine). The morpholine ring contributes to its solubility in polar solvents, while the sulfonyl group enhances electrophilicity at the carbonyl carbon, making it reactive toward nucleophiles. This compound is primarily utilized in pharmaceutical synthesis as an intermediate for acylating amines or alcohols, leveraging its dual functional groups for tailored reactivity .

Properties

Molecular Formula

C11H12ClNO4S

Molecular Weight

289.74 g/mol

IUPAC Name

2-morpholin-4-ylsulfonylbenzoyl chloride

InChI

InChI=1S/C11H12ClNO4S/c12-11(14)9-3-1-2-4-10(9)18(15,16)13-5-7-17-8-6-13/h1-4H,5-8H2

InChI Key

XZWZHVBCLYWAJB-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=CC=C2C(=O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Data Table: Comparative Properties of Benzoyl Chloride Derivatives
Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Reactivity Profile Key Applications References
2-(Morpholinosulfonyl)benzoyl chloride Morpholinosulfonyl C₁₁H₁₇ClN₂O₃S 292.78 Moderate electrophilicity; steric hindrance Pharmaceutical intermediates
Benzoyl chloride None (parent compound) C₇H₅ClO 140.57 High electrophilicity; rapid hydrolysis Universal acylating agent
4-Nitrobenzoyl chloride 4-Nitro C₇H₄ClNO₃ 185.57 Enhanced electrophilicity (strong EWG*) High-yield acylation reactions
4-Methoxybenzoyl chloride 4-Methoxy C₈H₇ClO₂ 170.59 Reduced electrophilicity (EDG**) Selective acylation in synthesis
2-(Trifluoromethyl)benzoyl chloride 2-Trifluoromethyl C₈H₄ClF₃O 208.57 High electrophilicity; hydrolytic stability Agrochemicals, pharmaceuticals
2-(Chlorothio)-benzoyl chloride 2-Chlorothio C₇H₄Cl₂OS 207.08 Dual reactivity (acyl + sulfonyl chloride) Sulfonylation and acylation

EWG: Electron-withdrawing group; *EDG: Electron-donating group

Key Findings from Comparative Studies

Electrophilicity and Reaction Kinetics: The morpholinosulfonyl group in this compound introduces moderate electron-withdrawing effects via the sulfonyl moiety, enhancing carbonyl electrophilicity compared to unsubstituted benzoyl chloride. However, steric hindrance from the bulky morpholine ring reduces reaction rates in nucleophilic substitutions compared to smaller substituents like nitro (–NO₂) or trifluoromethyl (–CF₃) groups . 4-Nitrobenzoyl chloride exhibits the highest reactivity due to the strong electron-withdrawing nitro group, enabling rapid acylation even under mild conditions .

Hydrolytic Stability: Derivatives with electron-withdrawing groups (e.g., –CF₃, –NO₂) show greater resistance to hydrolysis compared to electron-donating groups (e.g., –OCH₃). The morpholinosulfonyl derivative’s hydrolytic stability is intermediate, balancing the sulfonyl group’s electron withdrawal with morpholine’s steric protection .

Synthetic Utility: 2-(Trifluoromethyl)benzoyl chloride is favored in agrochemical synthesis due to its hydrolytic stability and compatibility with fluorinated intermediates . this compound is specialized for pharmaceuticals, where the morpholine group enhances solubility and bioavailability of drug candidates .

Electrochemical Behavior: Studies on benzoyl chloride derivatives (e.g., reduction in acetonitrile) reveal that substituents dictate reaction pathways. For instance, pyridine additives stabilize intermediates in benzoyl chloride reductions, whereas bulkier substituents like morpholinosulfonyl may alter radical coupling pathways observed in unsubstituted analogs .

Industrial and Regulatory Considerations

  • 2-(Trifluoromethyl)benzoyl chloride faces stringent regulatory scrutiny due to its persistence in the environment, contrasting with the morpholinosulfonyl derivative, which is less studied but likely subject to similar pharmaceutical safety protocols .

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